An In-depth Technical Guide to 4-Tert-butyl-2'-chlorobenzophenone (CAS 67743-49-1)
An In-depth Technical Guide to 4-Tert-butyl-2'-chlorobenzophenone (CAS 67743-49-1)
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Niche Chemical Entity
In the vast and ever-expanding universe of chemical compounds, some entities are well-charted territories, their properties and behaviors extensively documented in scientific literature. Others, however, remain enigmatic, their presence noted but their characteristics largely unexplored. 4-Tert-butyl-2'-chlorobenzophenone, identified by the Chemical Abstracts Service (CAS) number 67743-49-1, falls into the latter category. While its structural isomer, 4-tert-butyl-4'-chlorobenzophenone, is more commonly referenced, the 2'-chloro isomer represents a more specialized area of study.
This technical guide is structured to provide a comprehensive overview of 4-tert-butyl-2'-chlorobenzophenone, acknowledging the current limitations in publicly available data. We will begin by establishing the foundational chemical and physical properties, drawing from computational predictions where experimental data is scarce. The narrative will then progress to a detailed exploration of its synthesis, focusing on the well-established Friedel-Crafts acylation reaction, a cornerstone of benzophenone synthesis. Subsequent sections will delve into the expected analytical characterization, potential reactivity, and prospective applications, particularly within the context of medicinal chemistry and drug discovery, where the benzophenone scaffold is of significant interest. The guide will conclude with essential safety and handling protocols.
Our approach is rooted in scientific integrity. Where concrete experimental data for the 2'-chloro isomer is unavailable, we will provide reasoned expectations based on the known properties of structurally similar compounds and fundamental chemical principles. This document is intended to be a robust starting point for researchers, offering both a summary of what is known and a scientifically grounded framework for future investigation.
Section 1: Core Molecular Attributes of 4-Tert-butyl-2'-chlorobenzophenone
Understanding the fundamental properties of a molecule is the bedrock of its application in research and development. This section outlines the key physical and chemical characteristics of 4-tert-butyl-2'-chlorobenzophenone.
Chemical Identity and Structure
The structure of 4-tert-butyl-2'-chlorobenzophenone, as its name implies, is a diaryl ketone featuring a benzoyl group substituted with a chlorine atom at the 2-position of one phenyl ring, and a tert-butyl group at the 4-position of the other.
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O8 [label="O"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; Cl15 [label="Cl", fontcolor="#EA4335"]; C16 [label="C"]; C17 [label="C"]; C18 [label="C"]; C19 [label="C"]; H20 [label="H"]; H21 [label="H"]; H22 [label="H"]; H23 [label="H"]; H24 [label="H"]; H25 [label="H"]; H26 [label="H"]; H27 [label="H"]; H28 [label="H"]; H29 [label="H"]; H30 [label="H"]; H31 [label="H"]; H32 [label="H"]; H33 [label="H"]; H34 [label="H"]; H35 [label="H"]; H36 [label="H"];
// Define positions for atoms C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="2.4,0!"]; C4 [pos="2.4,-1.4!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="0,-1.4!"]; C7 [pos="-1.5,-2.1!"]; O8 [pos="-1.5,-3.1!"]; C9 [pos="-2.7,-1.4!"]; C10 [pos="-3.9,-2.1!"]; C11 [pos="-5.1,-1.4!"]; C12 [pos="-5.1,0!"]; C13 [pos="-3.9,0.7!"]; C14 [pos="-2.7,0!"]; Cl15 [pos="-1.5,1.2!"]; C16 [pos="3.8,-1.4!"]; C17 [pos="4.5,-0.2!"]; C18 [pos="4.5,-2.6!"]; C19 [pos="3.8,-1.4!"];
// Define bonds C1 -- C2 [style=solid]; C2 -- C3 [style=solid]; C3 -- C4 [style=solid]; C4 -- C5 [style=solid]; C5 -- C6 [style=solid]; C6 -- C1 [style=solid]; C6 -- C7 [style=solid]; C7 -- O8 [style=double]; C7 -- C9 [style=solid]; C9 -- C10 [style=solid]; C10 -- C11 [style=solid]; C11 -- C12 [style=solid]; C12 -- C13 [style=solid]; C13 -- C14 [style=solid]; C14 -- C9 [style=solid]; C14 -- Cl15 [style=solid]; C3 -- C16 [style=solid]; C16 -- C17 [style=solid]; C16 -- C18 [style=solid]; C16 -- C19 [style=solid];
} A 2D representation of 4-Tert-butyl-2'-chlorobenzophenone.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 67743-49-1 | N/A |
| Molecular Formula | C₁₇H₁₇ClO | |
| Molecular Weight | 272.77 g/mol | |
| IUPAC Name | (4-tert-butylphenyl)(2-chlorophenyl)methanone | N/A |
| Appearance | Expected to be a white to off-white crystalline solid | General knowledge of benzophenones |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and acetone; sparingly soluble in water.[1] | General knowledge of benzophenones |
Note: Experimental data for this specific isomer is limited. Some data is inferred from the closely related 4-tert-butyl-4'-chlorobenzophenone.
Section 2: Synthesis and Mechanistic Insights
The synthesis of unsymmetrical benzophenones is most commonly achieved through the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction is a robust and versatile method for forming carbon-carbon bonds between an aromatic ring and an acyl group.
The Friedel-Crafts Acylation Approach
The synthesis of 4-tert-butyl-2'-chlorobenzophenone would typically involve the reaction of tert-butylbenzene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Mechanistic Pathway
The reaction proceeds through a well-understood, multi-step mechanism:
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Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts the chloride from 2-chlorobenzoyl chloride to form a highly electrophilic acylium ion. This ion is resonance-stabilized.
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Electrophilic Attack: The electron-rich π-system of the tert-butylbenzene ring attacks the electrophilic carbon of the acylium ion. The tert-butyl group is an ortho-, para-directing activator, meaning the attack will preferentially occur at the positions ortho or para to it. Due to the significant steric hindrance of the tert-butyl group, the para-substitution product, 4-tert-butyl-2'-chlorobenzophenone, is expected to be the major product.
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Rearomatization: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbocation intermediate (the sigma complex), restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
Experimental Protocol: A Representative Synthesis
The following is a generalized, self-validating protocol for the synthesis of 4-tert-butyl-2'-chlorobenzophenone. Researchers should adapt and optimize this procedure based on their specific laboratory conditions and safety protocols.
Materials:
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tert-Butylbenzene
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2-Chlorobenzoyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), dilute aqueous solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Hexane
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Ethyl acetate
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
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Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add 2-chlorobenzoyl chloride (1.0 eq) dissolved in anhydrous dichloromethane via the dropping funnel.
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Addition of Aromatic Substrate: To the stirred mixture, add tert-butylbenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and dilute HCl. This will decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
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Washing: Combine the organic layers and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Section 3: Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are standard for the analysis of organic molecules like 4-tert-butyl-2'-chlorobenzophenone.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets in the range of ~7.2-7.8 ppm). A singlet for the nine protons of the tert-butyl group (~1.3 ppm). |
| ¹³C NMR | Aromatic carbons (signals in the range of ~125-140 ppm). A signal for the carbonyl carbon (~195 ppm). Signals for the quaternary and methyl carbons of the tert-butyl group (~35 and ~31 ppm, respectively). |
| Infrared (IR) | A strong absorption band for the carbonyl (C=O) stretch, typically around 1660 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons. C-Cl stretching vibration. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns corresponding to the loss of the tert-butyl group and other fragments. |
Section 4: Reactivity and Potential Applications in Drug Discovery
The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[2]
Chemical Reactivity
The reactivity of 4-tert-butyl-2'-chlorobenzophenone is primarily dictated by the carbonyl group and the two aromatic rings.
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Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol (a benzhydrol derivative) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This opens up further synthetic modifications.
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Electrophilic Aromatic Substitution: While the presence of the deactivating acyl group makes further electrophilic substitution on the 4-tert-butylphenyl ring less favorable, the 2-chlorophenyl ring can potentially undergo further substitution, directed by the chlorine atom (ortho, para-directing but deactivating).
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Nucleophilic Aromatic Substitution: The chlorine atom on the 2-chlorophenyl ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions but can be displaced under harsh conditions or with specific catalysts.
Relevance in Drug Development
Substituted benzophenones have been investigated for a variety of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[3] The specific substitution pattern of 4-tert-butyl-2'-chlorobenzophenone, with a bulky, lipophilic tert-butyl group and a halogen, could impart unique pharmacological properties.
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Scaffold for Library Synthesis: This compound can serve as a key intermediate for the synthesis of a library of derivatives for high-throughput screening. Modifications can be made at the carbonyl group or potentially on the aromatic rings.
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Modulation of Physicochemical Properties: The tert-butyl group can enhance the lipophilicity of a potential drug candidate, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The chlorine atom can also modulate electronic properties and provide a site for metabolic transformation.
Section 5: Safety and Handling
Table 3: General Safety Information
| Hazard | Precaution |
| Eye Irritation | Wear safety glasses or goggles. |
| Skin Irritation | Wear appropriate protective gloves. |
| Inhalation | Handle in a well-ventilated area or a fume hood. |
| Ingestion | Do not eat, drink, or smoke when handling. |
First Aid Measures:
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Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
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Skin Contact: Wash off with soap and water. Remove contaminated clothing.
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Inhalation: Move to fresh air. If not breathing, give artificial respiration.
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Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Foundation for Further Exploration
4-Tert-butyl-2'-chlorobenzophenone represents a chemical entity with untapped potential, particularly within the realm of medicinal chemistry. This guide has provided a comprehensive, albeit partially predictive, overview of its core properties, synthesis, and potential applications. The established and reliable Friedel-Crafts acylation offers a clear path to its synthesis, and the well-understood principles of spectroscopic analysis provide a framework for its characterization. While the lack of extensive experimental data necessitates a degree of extrapolation, the information presented herein serves as a solid foundation for researchers and drug development professionals to initiate their own investigations into this intriguing molecule. The journey from a sparsely documented compound to a well-characterized tool for innovation begins with a thorough understanding of its fundamental chemistry, a principle this guide has aimed to uphold.
References
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PubChem. 4-tert-Butyl-4'-chlorobenzophenone. National Center for Biotechnology Information. [Link]
- Dantu, A. S., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1498-1529.
- BenchChem. (2025). Application Notes and Protocols: Biological Activity of Substituted Benzophenones.
- Chlorobenzophenone: Properties, Applications, Synthesis, and Safety Considerations. (n.d.). Retrieved from a relevant chemical supplier's website.
